molecular formula C23H29N5O3 B11187854 Ethyl 4-[7,7-dimethyl-5-oxo-4-(phenylamino)-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate

Ethyl 4-[7,7-dimethyl-5-oxo-4-(phenylamino)-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate

Cat. No.: B11187854
M. Wt: 423.5 g/mol
InChI Key: KQVWCQUILOLUCW-UHFFFAOYSA-N
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Description

Ethyl 4-[7,7-dimethyl-5-oxo-4-(phenylamino)-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate is a complex organic compound with a unique structure that combines a quinazoline core with a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[7,7-dimethyl-5-oxo-4-(phenylamino)-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate typically involves multiple steps. One common method starts with the reaction of acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one to form the quinazoline core . This intermediate is then reacted with phenylamine and ethyl piperazine-1-carboxylate under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[7,7-dimethyl-5-oxo-4-(phenylamino)-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

Ethyl 4-[7,7-dimethyl-5-oxo-4-(phenylamino)-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: This compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of Ethyl 4-[7,7-dimethyl-5-oxo-4-(phenylamino)-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives and piperazine-containing molecules. Examples include:

Uniqueness

What sets Ethyl 4-[7,7-dimethyl-5-oxo-4-(phenylamino)-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate apart is its unique combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use.

Biological Activity

Ethyl 4-[7,7-dimethyl-5-oxo-4-(phenylamino)-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the quinazoline class, which is known for diverse biological activities. Its structure includes a piperazine moiety and a phenylamino group that may contribute to its interactions with biological targets.

Anticancer Activity

Research has indicated that quinazoline derivatives exhibit significant anticancer properties. This compound has been studied for its ability to inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Kinases : Quinazoline derivatives often act as kinase inhibitors. The specific mechanism involves blocking the ATP-binding site of kinases involved in cancer cell signaling pathways.
  • Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in cancer cells, leading to programmed cell death.

Antimicrobial Activity

The compound's antimicrobial properties have also been evaluated. Quinazoline derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various strains were determined, showing promising results.

The biological activity of this compound can be attributed to several mechanisms:

  • Calcium Channel Blockade : Similar to other compounds in the 1,4-dihydropyridine class, it may inhibit calcium influx through L-type calcium channels.
  • Inhibition of Nitric Oxide Synthase : The compound may reduce nitric oxide production in inflammatory conditions .

Case Studies

Several studies have reported on the biological effects of similar compounds:

  • Anticancer Efficacy : A study evaluated the cytotoxic effects of various quinazoline derivatives on MCF-7 breast cancer cells. The results indicated that modifications to the quinazoline structure could enhance cytotoxicity .
  • Antimicrobial Evaluation : Another study synthesized a series of quinazoline derivatives and tested their antimicrobial activity against multiple bacterial strains. The findings suggested that certain structural features significantly impacted their efficacy .

Data Table: Biological Activity Summary

Activity TypeMechanismReference
AnticancerKinase inhibition
Induction of apoptosis
AntimicrobialInhibition of bacterial growth
Reduction of nitric oxide

Properties

Molecular Formula

C23H29N5O3

Molecular Weight

423.5 g/mol

IUPAC Name

ethyl 4-(4-anilino-7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C23H29N5O3/c1-4-31-22(30)28-12-10-27(11-13-28)21-25-17-14-23(2,3)15-18(29)19(17)20(26-21)24-16-8-6-5-7-9-16/h5-9H,4,10-15H2,1-3H3,(H,24,25,26)

InChI Key

KQVWCQUILOLUCW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC3=C(C(=O)CC(C3)(C)C)C(=N2)NC4=CC=CC=C4

Origin of Product

United States

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